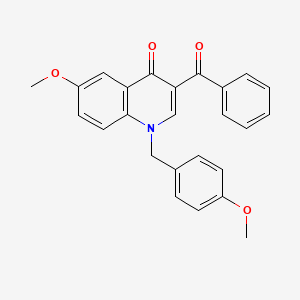

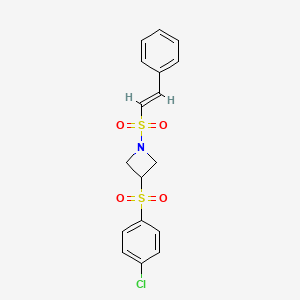

3-benzoyl-6-methoxy-1-(4-methoxybenzyl)quinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzoyl-6-methoxy-1-(4-methoxybenzyl)quinolin-4(1H)-one is a synthetic compound that belongs to the quinoline family. It is a yellow crystalline solid that has a molecular weight of 421.45 g/mol. This compound has attracted the attention of researchers due to its potential applications in medicinal chemistry.

Scientific Research Applications

Photochemical Mechanism Study

One key application of similar compounds includes the study of photochemical mechanisms. For instance, 3-benzoyl-2-benzyl-1-methyl-1H-quinolin-4-one (QC1), a molecule with structural similarities, was studied for its photochromic properties. The research focused on understanding the full photochemical mechanism, which is based on the photoenolization process. This process involves a series of transitions from photoexcitation to the formation of a triplet photoenol, suggesting the existence of intramolecular hydrogen bonding in the biradical and colored form species. Such studies are pivotal for developing materials with specific photoresponsive characteristics (Aloïse et al., 2006).

Synthetic Chemistry Applications

Research on the synthesis of alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones demonstrated the potential of using 2,4-dichloroquinolines with o-aminoacetophenone and o-aminobenzophenone to create various derivatives. These reactions, involving sodium methoxide and polyphosphoric acid–catalyzed cyclization, reveal the compound's versatility in forming structurally complex molecules. Such synthetic pathways are critical for the development of novel compounds with potential biological or material science applications (Manoj & Prasad, 2010).

Novel Dye Synthesis

Another intriguing application involves the synthesis and characterization of new azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one, showcasing the compound's utility in dye chemistry. The study on solvent effects and tautomeric structures of these dyes underlines the importance of such compounds in developing new materials with desirable coloration and stability properties (Rufchahi & Gilani, 2012).

Electrochemical Studies

Electrochemical oxidation research involving 3,4-dihydroxybenzoic acid in the presence of 4-hydroxy-1-methyl-2(1H)-quinolone highlights the compound's role in electrochemical synthesis. This study, focusing on the conversion to benzofuran derivative through electro-decarboxylation, illustrates the compound's potential in facilitating novel synthetic routes in organic chemistry (Moghaddam et al., 2006).

properties

IUPAC Name |

3-benzoyl-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c1-29-19-10-8-17(9-11-19)15-26-16-22(24(27)18-6-4-3-5-7-18)25(28)21-14-20(30-2)12-13-23(21)26/h3-14,16H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHFSRNTCGAVNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzoyl-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-pyrrolidin-1-yl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2735475.png)

![N-isopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2735477.png)

![1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B2735479.png)

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide](/img/structure/B2735487.png)

![methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate](/img/structure/B2735489.png)